molecular formula C18H13F5O4 B1614125 Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate CAS No. 926921-58-6

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No.: B1614125
CAS No.: 926921-58-6
M. Wt: 388.3 g/mol
InChI Key: WYPMTMHPUSJKHI-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is a heterocyclic organic compound with the molecular formula C₁₈H₁₃F₅O₄ and a molecular weight of 388.2854 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a tetrahydro-2H-pyran-4-yloxy group attached to a benzoate moiety. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate typically involves the esterification of 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a substrate for enzymatic reactions .

Comparison with Similar Compounds

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate can be compared with other similar compounds, such as:

    Pentafluorophenyl 2-(tetrahydro-2H-furan-4-yloxy)benzoate: This compound has a similar structure but contains a tetrahydro-2H-furan-4-yloxy group instead of a tetrahydro-2H-pyran-4-yloxy group. It exhibits similar reactivity but may have different physical properties and applications.

    Pentafluorophenyl 2-(tetrahydro-2H-thiopyran-4-yloxy)benzoate: This compound contains a tetrahydro-2H-thiopyran-4-yloxy group, which introduces sulfur into the structure.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPMTMHPUSJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640232
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-58-6
Record name Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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